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Compound of Interest

Compound Name: Epinephrine bitartrate

Cat. No.: B092515

An In-depth Technical Guide on the Historical Discovery and Synthesis of Epinephrine
Bitartrate

This technical guide provides a comprehensive overview of the historical milestones, key
scientific contributors, and experimental methodologies involved in the discovery and synthesis
of epinephrine, leading to the development of its bitartrate salt. It is intended for researchers,
scientists, and professionals in the field of drug development who are interested in the origins
of this critical hormone and medication.

The Dawn of Adrenal Research: Discovery and
Isolation

The journey to understand and harness the power of epinephrine began in the late 19th
century with physiological studies on adrenal gland extracts.

Early Physiological Observations

In 1894, English physician George Oliver and physiologist Edward Schéfer at University
College London conducted seminal experiments demonstrating the potent physiological effects
of adrenal medulla extracts.[1][2] They observed that injecting these extracts into animals
caused a significant increase in blood pressure and heart rate, stimulating arteriole contraction.
[1] These findings, first published in 1895, sparked intense interest in identifying the active
principle responsible for these effects.[2][3] Polish physiologist Napoleon Cybulski had also
obtained adrenal extracts in 1895, which he termed "nadnerczyna".[3][4]
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The Race to Isolate the Active Principle

The quest to isolate the pure, active compound from the adrenal glands was pursued by
several notable scientists at the turn of the 20th century.

e John Jacob Abel (1897): At Johns Hopkins University, John Jacob Abel, often called the
father of modern pharmacology, was the first to report on the isolation of a substance from
the adrenal glands in 1897.[5] He named his compound "epinephrine".[3][5] However, the
substance Abel initially isolated was a benzoylated derivative, not the pure, free hormone.[5]

[6]

 Jokichi Takamine (1901): The crucial breakthrough came from Japanese chemist Jokichi
Takamine and his assistant Keizo Uenaka.[3] In 1900, Takamine developed a novel and
effective method to isolate the active principle in a pure, crystalline form from the adrenal
glands of sheep and oxen.[3][4] He successfully precipitated the crystalline base by adding
ammonia to a concentrated aqueous extract, a process he protected from oxidation by
working under a carbon dioxide atmosphere.[7] On November 5, 1900, Takamine applied for
a U.S. patent for his "Glandular Extractive Product," which he named "Adrenalin”.[6][7] He
announced his discovery in 1901 and licensed the production to Parke, Davis & Company.[7]

[8][°]

e Thomas Aldrich (1901): Independently, Thomas Aldrich, a chemist at Parke-Davis who had
previously worked with Abel, also succeeded in isolating the hormone in the summer of 1900
and published his findings shortly after Takamine.[7]

The work of Takamine and Aldrich provided a pure, stable form of the hormone, which was
found to be 2,000 times more active than Abel's initial extracts.[3] This achievement marked the
first time a hormone had been isolated in its pure form and laid the essential groundwork for its
chemical synthesis and therapeutic use.[5][8]
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From Glands to Laboratory: The Chemical
Synthesis of Epinephrine

The successful isolation of epinephrine paved the way for determining its chemical structure
and, ultimately, its laboratory synthesis. The structural discovery was made by Hermann Pauly
in 1903.[3] This was quickly followed by the first successful chemical synthesis in 1904 by
Friedrich Stolz, a German chemist at Hoechst AG.[1][3][9] Henry Drysdale Dakin also
independently synthesized the hormone in the same year.[3][4]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://media-01.imu.nl/storage/levenzonderastma.nl/11218/adrenaline-geschiedenis.pdf
https://en.wikipedia.org/wiki/Adrenaline
https://en.wikipedia.org/wiki/Adrenaline
https://www.ebsco.com/research-starters/history/abel-takamine-and-isolation-adrenaline
https://en.wikipedia.org/wiki/Adrenaline
https://en.wikipedia.org/wiki/Takamine_J%C5%8Dkichi
https://en.wikipedia.org/wiki/Adrenaline
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf7k9v46z
https://media-01.imu.nl/storage/levenzonderastma.nl/11218/adrenaline-geschiedenis.pdf
https://en.wikipedia.org/wiki/Adrenaline
https://en.wikipedia.org/wiki/Adrenaline
https://en.wikipedia.org/wiki/Epinephrine_(medication)
https://en.wikipedia.org/wiki/Adrenaline
https://media-01.imu.nl/storage/levenzonderastma.nl/11218/adrenaline-geschiedenis.pdf
https://en.wikipedia.org/wiki/Adrenaline
https://www.researchgate.net/publication/10709306_The_discovery_and_synthesis_of_epinephrine
https://en.wikipedia.org/wiki/Adrenaline
https://en.wikipedia.org/wiki/Epinephrine_(medication)
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Stolz's synthesis was a landmark achievement, making large-scale production possible without
relying on animal glands and ensuring a consistent, pure supply.[1] Hoechst began marketing
the synthetic levorotatory isomer, which had identical activity to the natural hormone.[7][9]

The Stolz Synthesis Method (1904)

The pioneering synthesis developed by Friedrich Stolz involved a multi-step process starting
from catechol. While the original publication's detailed protocol is not readily available, the
general chemical workflow can be reconstructed.

Experimental Protocol: Stolz Synthesis of Epinephrine (Conceptual)

o Acylation of Catechol: Catechol is reacted with chloroacetyl chloride in the presence of a
catalyst (e.g., phosphorus oxychloride) to form 3,4-dihydroxy-w-chloroacetophenone.

o Amination: The resulting chloroacetophenone is then reacted with a solution of methylamine.
This step substitutes the chlorine atom with a methylamino group, forming the ketone
intermediate known as adrenalone.

o Reduction: The final and critical step is the reduction of the ketone group in adrenalone to a
secondary alcohol. This was typically achieved through catalytic hydrogenation (e.g., using a
palladium or platinum catalyst) or with a reducing agent like sodium borohydride in modern
variations. This reduction creates the chiral center of the epinephrine molecule, resulting in a
racemic mixture of D- and L-epinephrine.

o Resolution: The racemic mixture is then resolved to isolate the biologically active levorotatory
(-) isomer.

I/l Nodes Catechol [label="Catechol", fillcolor="#F1F3F4", fontcolor="#202124"]; Chloroacetyl
[label="Chloroacety\nChloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Acylation
[label="Acylation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Intermediate [label="3,4-Dihydroxy-w-\nchloroacetophenone”, fillcolor="#FBBC05",
fontcolor="#202124"]; Methylamine [label="Methylamine", fillcolor="#F1F3F4",
fontcolor="#202124"]; Amination [label="Amination", shape=ellipse, style=filled,
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adrenalone [label="Adrenalone\n(Ketone
Intermediate)”, fillcolor="#FBBCO05", fontcolor="#202124"]; Reduction [label="Reduction",
shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Racemic
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[label="Racemic Epinephrine\n(D/L Mixture)", fillcolor="#FBBCO05", fontcolor="#202124"];
Resolution [label="Chiral Resolution”, shape=ellipse, style=filled, fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Epinephrine [label="(-)-Epinephrine\n(Active Isomer)",
fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Catechol -> Acylation; Chloroacetyl -> Acylation; Acylation -> Intermediate;
Intermediate -> Amination; Methylamine -> Amination; Amination -> Adrenalone; Adrenalone ->
Reduction; Reduction -> Racemic; Racemic -> Resolution; Resolution -> Epinephrine; }
caption: "Workflow of the Stolz chemical synthesis of epinephrine.”

The Advent of Epinephrine Bitartrate

While pure epinephrine was a monumental discovery, its stability in solution was a concern,
particularly its susceptibility to oxidation. To improve its pharmaceutical properties, epinephrine
is commonly converted into a salt form. The bitartrate salt is frequently used for this purpose.

The use of the bitartrate salt offers several advantages:

o Enhanced Stability: The salt form is generally more stable than the epinephrine base,
particularly in agueous solutions, protecting it from degradation by light, heat, and oxygen.
[11]

e Improved Solubility: It provides good water solubility, which is essential for preparing
injectable solutions.

Synthesis of Epinephrine Bitartrate

The preparation of epinephrine bitartrate is a straightforward acid-base reaction.
Experimental Protocol: Preparation of Epinephrine Bitartrate

o Dissolution: A measured quantity of synthesized and purified (-)-epinephrine base is
dissolved in a suitable solvent, typically a polar solvent like ethanol or an aqueous-ethanol
mixture.

o Addition of Tartaric Acid: A stoichiometric amount of L-tartaric acid, dissolved in the same
solvent system, is added to the epinephrine solution with stirring.
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o Precipitation and Crystallization: The epinephrine bitartrate salt, being less soluble in the
solvent system than the reactants, precipitates out of the solution. The mixture is often
cooled to maximize the yield of the crystalline salt.

« |solation and Purification: The precipitated solid is collected by filtration, washed with a cold
solvent to remove any unreacted starting materials, and then dried under a vacuum to yield
pure (-)-epinephrine L-bitartrate.

Biological Pathways

Understanding the historical discovery is complemented by knowledge of the natural
biosynthesis and signaling pathways of epinephrine, which drive its physiological effects.

Biosynthesis in the Adrenal Medulla

Epinephrine is synthesized in the chromaffin cells of the adrenal medulla from the amino acid
tyrosine through a series of enzymatic steps.[3][12][13] This pathway is under the control of
hormonal and neural stimuli, particularly in response to stress.[14]

// Nodes Tyrosine [label="Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; LDOPA
[label="L-DOPA", fillcolor="#FBBCO05", fontcolor="#202124"]; Dopamine [label="Dopamine",
fillcolor="#FBBCO05", fontcolor="#202124"]; Norepinephrine [label="Norepinephrine"”,
fillcolor="#FBBCO05", fontcolor="#202124"]; Epinephrine [label="Epinephrine",
fillcolor="#34A853", fontcolor="#FFFFFF"];

/l Enzymes TH [label="Tyrosine\nHydroxylase", shape=ellipse, style=filled, fillcolor="#4285F4",
fontcolor="#FFFFFF"]; DDC [label="DOPA\nDecarboxylase", shape=ellipse, style=filled,
fillcolor="#4285F4", fontcolor="#FFFFFF"]; DBH [label="Dopamine\nf3-Hydroxylase",
shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PNMT [label="PNMT",
shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Tyrosine -> TH [label=" Oxidation"]; TH -> LDOPA; LDOPA -> DDC [label="
Decarboxylation"]; DDC -> Dopamine; Dopamine -> DBH [label=" Hydroxylation"]; DBH ->
Norepinephrine; Norepinephrine -> PNMT [label=" Methylation"]; PNMT -> Epinephrine; }
caption: "Biosynthesis pathway of epinephrine from tyrosine."

Epinephrine Signaling Pathway
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Epinephrine exerts its effects by binding to adrenergic receptors, which are G-protein coupled
receptors (GPCRSs) on the surface of target cells.[15] This binding initiates a signal transduction
cascade, most notably the cAMP second messenger system, which amplifies the initial signal
and leads to a physiological response, such as glycogenolysis in muscle and liver cells.[12][15]
[16][17]

/ Nodes Epinephrine [label="Epinephrine", shape=ellipse, style=filled, fillcolor="#EA4335",
fontcolor="#FFFFFF"]; Receptor [label="3-Adrenergic\nReceptor (GPCR)", fillcolor="#F1F3F4",
fontcolor="#202124"]; GProtein [label="G-Protein\n(Gs)", fillcolor="#F1F3F4",
fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"];
ATP [label="ATP", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP
[label="cAMP\n(Second Messenger)", fillcolor="#FBBC05", fontcolor="#202124"]; PKA
[label="Protein Kinase A\n(PKA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme
[label="Inactive Enzyme\n(e.g., Phosphorylase Kinase)", fillcolor="#F1F3F4",
fontcolor="#202124"]; ActiveEnzyme [label="Active Enzyme", fillcolor="#34A853",
fontcolor="#FFFFFF"]; Response [label="Cellular Response\n(e.g., Glycogenolysis)",
fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Epinephrine -> Receptor [label=" Binds"]; Receptor -> GProtein [label=" Activates"];
GProtein -> AC [label=" Activates"]; ATP -> AC; AC -> cAMP [label=" Converts"]; CAMP -> PKA
[label=" Activates"]; PKA -> Enzyme [label=" Phosphorylates"]; Enzyme -> ActiveEnzyme,;
ActiveEnzyme -> Response [label=" Catalyzes"]; } caption: "Epinephrine signal transduction via
the cCAMP pathway."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b092515?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

